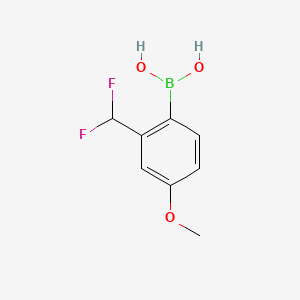
(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a difluoromethyl group and a methoxy group. The combination of these functional groups imparts unique reactivity and stability to the compound, making it a valuable reagent in organic synthesis and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a palladium catalyst, which facilitates the formation of the boronic acid group on the aromatic ring.
Industrial Production Methods
Industrial production of (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a valuable tool in organic synthesis.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate (KOAc) or potassium phosphate (K3PO4) are often used to facilitate the reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Aromatics: Formed through nucleophilic substitution of the methoxy group.
Applications De Recherche Scientifique
(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid in various reactions involves the formation of covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the new carbon-carbon bond . The difluoromethyl group can participate in hydrogen bonding interactions, enhancing the stability and reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the difluoromethyl and methoxy groups, resulting in different reactivity and applications.
(4-Methoxyphenyl)boronic Acid: Similar structure but without the difluoromethyl group, leading to different chemical properties.
(2-(Trifluoromethyl)-4-methoxyphenyl)boronic Acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and stability.
Uniqueness
(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both the difluoromethyl and methoxy groups, which impart distinct chemical properties and reactivity. The difluoromethyl group enhances the compound’s stability and ability to participate in hydrogen bonding, while the methoxy group provides additional sites for functionalization.
Propriétés
Formule moléculaire |
C8H9BF2O3 |
|---|---|
Poids moléculaire |
201.97 g/mol |
Nom IUPAC |
[2-(difluoromethyl)-4-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,8,12-13H,1H3 |
Clé InChI |
ZVJBBTAZYWOMKJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)OC)C(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



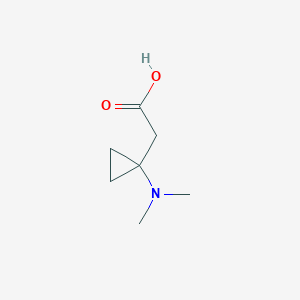

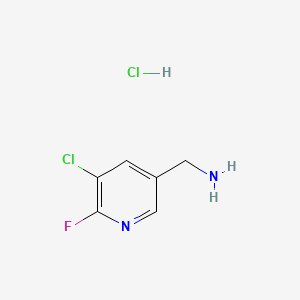
![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)
![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)
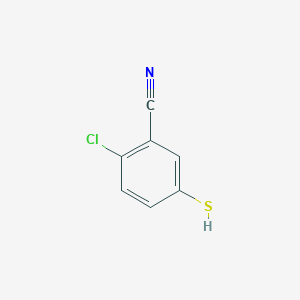

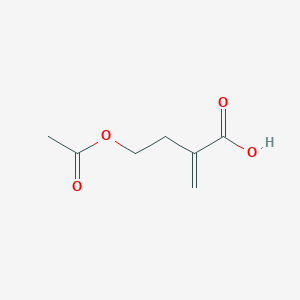

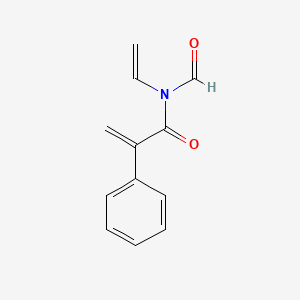
![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylicacid](/img/structure/B13456968.png)
![2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456971.png)
